REACTION_CXSMILES
|
S(O[CH2:12][CH2:13][CH:14]1[O:19][C:18]2[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=2[O:16][CH2:15]1)(C1C=CC(C)=CC=1)(=O)=O.[OH:24][C:25]1([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1.C(=O)([O-])[O-].[Na+].[Na+]>CC(C)CC(=O)C>[OH:24][C:25]1([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH2:30][CH2:29][N:28]([CH2:12][CH2:13][CH:14]2[O:19][C:18]3[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=3[O:16][CH2:15]2)[CH2:27][CH2:26]1 |f:2.3.4|
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Name
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2-(2-tosyloxyethyl)-1,4-benzodioxan
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Quantity
|
6.68 g
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Type
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reactant
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Smiles
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S(=O)(=O)(C1=CC=C(C)C=C1)OCCC1COC2=C(O1)C=CC=C2
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Name
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|
Quantity
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3.54 g
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Type
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reactant
|
Smiles
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OC1(CCNCC1)C1=CC=CC=C1
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CC(CC(C)=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed 48 hours
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Duration
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48 h
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Type
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FILTRATION
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Details
|
It is filtered
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Type
|
CUSTOM
|
Details
|
evaporated
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Type
|
CUSTOM
|
Details
|
the residue recrystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCN(CC1)CCC1COC2=C(O1)C=CC=C2)C2=CC=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |